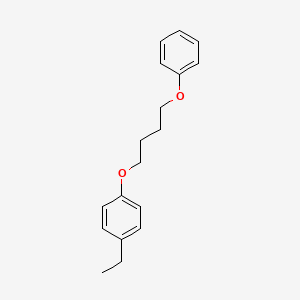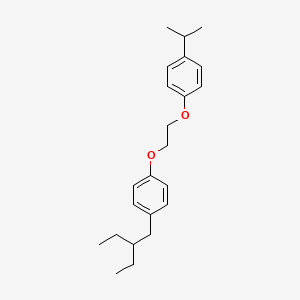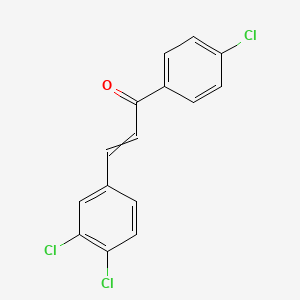
1,1'-Methylenebis(6-methylnaphthalen-2-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Methylenebis(6-methylnaphthalen-2-ol) is an organic compound with the molecular formula C23H20O2 It is a derivative of naphthalene, featuring two naphthol units connected by a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis(6-methylnaphthalen-2-ol) typically involves the condensation of 6-methylnaphthalen-2-ol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge linking the two naphthol units. The reaction conditions often include:
Temperature: 60-80°C
Catalysts: Acidic catalysts like hydrochloric acid or basic catalysts like sodium hydroxide
Solvents: Common solvents include ethanol or methanol
Industrial Production Methods
In industrial settings, the production of 1,1’-Methylenebis(6-methylnaphthalen-2-ol) follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with temperature control
Purification: Techniques such as recrystallization or chromatography to ensure high purity
Yield Optimization: Adjusting reaction parameters to maximize yield and minimize by-products
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Methylenebis(6-methylnaphthalen-2-ol) undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones
Reduction: Reduction reactions can convert it to dihydro derivatives
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene rings
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nitrating agents
Major Products
Oxidation: Produces naphthoquinones
Reduction: Yields dihydro derivatives
Substitution: Results in halogenated or nitrated naphthalenes
Wissenschaftliche Forschungsanwendungen
1,1’-Methylenebis(6-methylnaphthalen-2-ol) has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Explored for its potential therapeutic applications due to its bioactive properties
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-Methylenebis(naphthalen-2-ol)
- 6-Methylnaphthalen-2-ol
- 2,2’-Methylenebis(6-methylnaphthalen-1-ol)
Uniqueness
1,1’-Methylenebis(6-methylnaphthalen-2-ol) is unique due to:
- Structural Features : The presence of a methylene bridge connecting two naphthol units
- Reactivity : Its ability to undergo a wide range of chemical reactions
- Applications : Its diverse applications in various scientific fields
This compound’s unique structure and properties make it a valuable subject of study in both academic and industrial research.
Eigenschaften
| 112204-07-6 | |
Molekularformel |
C23H20O2 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
1-[(2-hydroxy-6-methylnaphthalen-1-yl)methyl]-6-methylnaphthalen-2-ol |
InChI |
InChI=1S/C23H20O2/c1-14-3-7-18-16(11-14)5-9-22(24)20(18)13-21-19-8-4-15(2)12-17(19)6-10-23(21)25/h3-12,24-25H,13H2,1-2H3 |
InChI-Schlüssel |
DVHUVIZUXAUQLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=C(C=C2)O)CC3=C(C=CC4=C3C=CC(=C4)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Pyran, tetrahydro-2-[2-(4-phenoxyphenoxy)ethoxy]-](/img/structure/B14300258.png)


![3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane](/img/structure/B14300282.png)
![4-amino-1-[(1R,4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one](/img/structure/B14300284.png)



![1-Methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14300316.png)
